rac threo-3-Aminononan-2-ol

Cell Signaling Sphingolipid Biology Protein Kinase C

rac threo-3-Aminononan-2-ol (CAS 119720-60-4), also referred to as (2R,3R)-rel-3-Amino-2-nonanol, is a racemic threo-isomer of a C9 1,2-aminoalcohol. It belongs to the sphingoid base class, a category of long-chain bases that are fundamental components of sphingolipids and are involved in cell signaling.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS No. 119720-60-4
Cat. No. B020107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac threo-3-Aminononan-2-ol
CAS119720-60-4
Synonyms(2R,3R)-rel-3-Amino-2-nonanol;  (R*,R*)-(±)-3-Amino-2-nonanol; 
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N
InChIInChI=1S/C9H21NO/c1-3-4-5-6-7-9(10)8(2)11/h8-9,11H,3-7,10H2,1-2H3/t8-,9-/m1/s1
InChIKeySKURPTBUALFOED-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac threo-3-Aminononan-2-ol (CAS 119720-60-4) as a Short-Chain Sphingoid Base and Chiral Building Block


rac threo-3-Aminononan-2-ol (CAS 119720-60-4), also referred to as (2R,3R)-rel-3-Amino-2-nonanol, is a racemic threo-isomer of a C9 1,2-aminoalcohol . It belongs to the sphingoid base class, a category of long-chain bases that are fundamental components of sphingolipids and are involved in cell signaling. This compound is characterized by a 9-carbon aliphatic chain with vicinal amino and hydroxyl groups. Its primary documented applications are as a chiral synthon in organic synthesis and as a key intermediate in the preparation of biologically active molecules, particularly certain adenosine deaminase and phosphodiesterase inhibitors [1].

Why rac threo-3-Aminononan-2-ol Cannot Be Simply Replaced by Other Sphingoid Bases


The biological and physicochemical properties of sphingoid bases are highly sensitive to the length of their hydrocarbon chain and their stereochemistry. Studies have established that the 18-carbon chain of naturally occurring sphingosine is optimal for potent inhibition of protein kinase C (PKC), a key regulatory enzyme [1]. Substituting this with the 9-carbon chain of rac threo-3-Aminononan-2-ol leads to a substantial decrease in PKC inhibitory activity due to both reduced target engagement and diminished cellular uptake [1]. Therefore, using a standard C18 sphingoid base in an experimental context where PKC inhibition is confounding would introduce a significant off-target effect. Conversely, the shorter C9 chain dramatically improves predicted aqueous solubility (~25,890 mg/L) compared to the water-insoluble C18 sphingosine [2]. This difference in hydrophobicity and signaling activity means that in-class analogs cannot be used interchangeably; the specific choice of chain length dictates the biological and experimental outcomes.

Quantitative Differentiation of rac threo-3-Aminononan-2-ol vs. Long-Chain Sphingoid Analogs


Reduced Protein Kinase C (PKC) Inhibitory Activity Compared to C18 Sphingosine

In a structure-activity relationship study examining sphingoid bases of varying chain lengths, the 18-carbon homolog (sphingosine) demonstrated maximal inhibition of protein kinase C (PKC) activity in vitro. Shorter chain homologs (C11-C16) exhibited significantly lower potency, an effect partially attributed to decreased cellular uptake [1]. As a C9 chain compound, rac threo-3-Aminononan-2-ol is therefore predicted to have substantially reduced PKC inhibitory activity compared to the natural C18 sphingosine. This provides a unique tool for researchers aiming to minimize PKC-mediated signaling interference in their assays.

Cell Signaling Sphingolipid Biology Protein Kinase C

Superior Aqueous Solubility Profile vs. Insoluble Long-Chain Sphingoid Bases

The predicted aqueous solubility of 3-aminononan-2-ol is estimated to be 25,890 mg/L at 25°C based on its log Kow [1]. This contrasts starkly with naturally occurring C18 sphingoid bases like sphingosine and sphinganine, which are generally classified as insoluble in water and require organic co-solvents like DMSO or ethanol for preparation of biological assays . This substantial difference in hydrophilicity, driven by the shorter C9 alkyl chain, offers a major practical advantage in experimental workflows.

Formulation Science Biophysical Chemistry Sample Preparation

Crucial Intermediate for Potent PDE II Inhibitor (IC50 = 800 nM) Synthesis

rac threo-3-Aminononan-2-ol is a direct intermediate in the synthesis of rac erythro-9-(2-Hydroxy-3-nonyl)adenine Hydrochloride Salt (also known as EHNA), a well-documented and potent inhibitor of phosphodiesterase II (PDE II) with an IC50 of 800 nM [1]. This specific application is not a general property of all sphingoid bases but is a targeted synthetic route enabled by the compound's unique C9 aminoalcohol scaffold. This establishes a direct and quantifiable link between this specific building block and a downstream bioactive molecule of research interest.

Medicinal Chemistry Phosphodiesterase Inhibition Drug Synthesis

Recommended Application Scenarios for rac threo-3-Aminononan-2-ol


Investigating Sphingoid Base Signaling with Minimized PKC Confounding Effects

Given the class-level inference of low PKC inhibitory activity compared to C18 sphingosine [1], rac threo-3-Aminononan-2-ol is an ideal control or primary tool in cell signaling studies. It allows researchers to probe sphingoid base pathways that are independent of PKC modulation, effectively decoupling a major signaling branch from experimental outcomes.

Aqueous-Phase Biophysical and Enzymatic Assays

Its predicted high aqueous solubility (~25,890 mg/L) [1] starkly contrasts with the insolubility of long-chain sphingoid bases [2]. This makes rac threo-3-Aminononan-2-ol uniquely suited for experimental systems requiring aqueous buffers without co-solvents, such as certain enzymatic assays, cell-free systems, or biophysical studies where DMSO or ethanol would be detrimental.

Synthesis of PDE II Inhibitors (EHNA) and Related Purine Derivatives

This compound is a necessary precursor for synthesizing rac erythro-9-(2-Hydroxy-3-nonyl)adenine (EHNA), a potent PDE II inhibitor with an IC50 of 800 nM [1][2]. Laboratories focused on medicinal chemistry, especially those developing modulators of cyclic nucleotide phosphodiesterases or adenosine deaminase, will require this specific C9 building block to prepare key intermediates and reference standards.

Chiral Building Block for Model Reactions and Ligand Synthesis

As a racemic threo-1,2-aminoalcohol, this compound serves as a cost-effective chiral scaffold for exploratory organic synthesis. It can be used to develop new catalytic systems, investigate stereoselective transformations, or serve as a starting material for generating focused libraries of amino-alcohol derivatives, avoiding the higher cost and complexity of using single-enantiomer C18 sphingolipids [1].

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